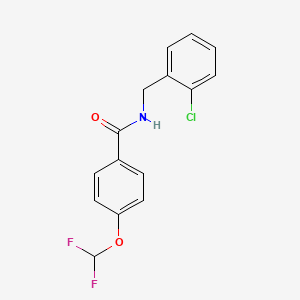
N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide
Übersicht
Beschreibung
N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide, also known as ABT-888 or veliparib, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors, which have been shown to be effective in the treatment of various types of cancers.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide involves the inhibition of PARP enzymes, which play a crucial role in the repair of DNA damage. When DNA is damaged, PARP enzymes are activated to repair the damage. However, in cancer cells, the repair mechanism is often impaired, leading to the accumulation of DNA damage and cell death. N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide inhibits PARP enzymes, preventing the repair of DNA damage and leading to the death of cancer cells.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide has been shown to have a selective toxicity towards cancer cells, sparing normal cells. This is due to the fact that cancer cells rely more heavily on PARP enzymes for DNA repair than normal cells. N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the repair of DNA damage in cancer cells. In addition, N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide has been shown to sensitize cancer cells to immune checkpoint inhibitors, which are a type of cancer immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide is its potential to cause toxicity in normal cells at high doses. This has led to the development of new PARP inhibitors with improved selectivity and reduced toxicity.
Zukünftige Richtungen
There are several future directions for the development of N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide and other PARP inhibitors. One direction is the development of new PARP inhibitors with improved selectivity and reduced toxicity. Another direction is the combination of PARP inhibitors with other cancer therapies, such as immune checkpoint inhibitors, to enhance their efficacy. Furthermore, the identification of biomarkers that can predict response to PARP inhibitors can help to personalize cancer therapy and improve patient outcomes.
Conclusion
N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide is a promising candidate for cancer therapy due to its selective toxicity towards cancer cells and its ability to enhance the efficacy of chemotherapy and radiation therapy. Its mechanism of action involves the inhibition of PARP enzymes, preventing the repair of DNA damage in cancer cells. While there are limitations to its use, such as potential toxicity in normal cells at high doses, the future directions for the development of N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide and other PARP inhibitors are promising.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various types of cancers. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the repair of DNA damage in cancer cells. N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide has also been shown to sensitize cancer cells to immune checkpoint inhibitors, which are a type of cancer immunotherapy.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(difluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO2/c16-13-4-2-1-3-11(13)9-19-14(20)10-5-7-12(8-6-10)21-15(17)18/h1-8,15H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUTHHFWOHQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)OC(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-4-(difluoromethoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



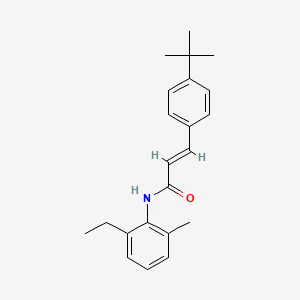
![[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4734056.png)
![2,4-dichloro-N-[4-iodo-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4734068.png)
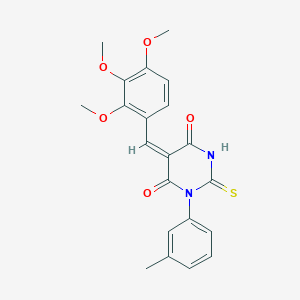

![N,N-dicyclohexyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4734089.png)
![4-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B4734091.png)
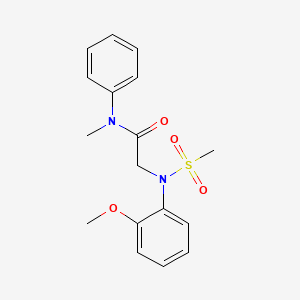
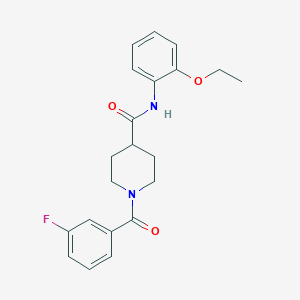
![N-cyclopropyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4734115.png)
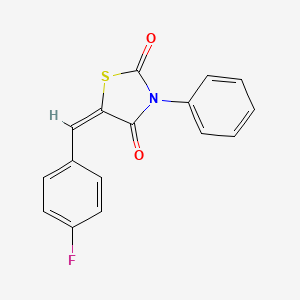
![[1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid)](/img/structure/B4734125.png)
![2-cyano-N'-[(1-naphthyloxy)acetyl]acetohydrazide](/img/structure/B4734133.png)
![3-amino-N-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4734141.png)